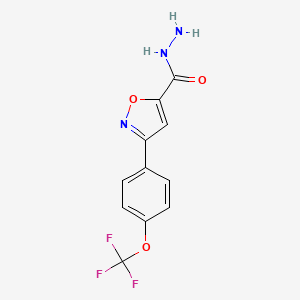

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

Description

Propriétés

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(20-17-8)10(18)16-15/h1-5H,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHVEKUFIMMEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)NN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Trisubstituted Isoxazoles

A method for synthesizing 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions at room temperature has been developed via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. The reaction is fast and usually completes within 1–2 hours, offering an environmentally friendly approach to producing 3,4,5-trisubstituted isoxazoles, which are commonly found in bioactive natural products and pharmaceuticals. The reaction conditions were optimized to control the selectivity of isoxazole production and to avoid competing reactions such as O-imidoylation or hetero [3 + 2]-cycloaddition.

Optimization for Trifluoromethyl-Substituted Isoxazoles

The reaction conditions were specifically optimized to produce trifluoromethyl-substituted isoxazoles, which are important in biomedical research and drug discovery. Initial attempts using benzaldehyde (1a ) and 4,4,4-trifluoro-1-phenyl-1,3-butanedione (2l ) resulted in a complex mixture with only trace amounts of the desired trifluoromethyl-substituted isoxazole 3x . This was attributed to the low solubility of compound 2l in water.

To improve the yield of 3x , the solvent mixtures and bases were varied while maintaining the reaction temperature at room temperature and the reaction time at 2 hours. The results of these optimizations are detailed in Table 2 from the original article.

| Entry | Base | Solvent | Yield of 3x |

|---|---|---|---|

| 1 | DIPEA | Water | Trace |

| 2 | DIPEA | Water/Methanol (95:5) | Trace |

| 3 | DIPEA | Water/Methanol (50:50) | 40% |

| 4 | DIPEA | Water/Methanol (25:75) | 40% |

| 5 | DIPEA | Dichloromethane | 40% |

| 6 | TEA | Isopropanol | Data not provided in the excerpt |

As the percentage of methanol in the solvent mixture increased from 5% to 50%, 75%, and 95%, the yield of 3x increased from trace amounts to 40% when using DIPEA as the base. Dichloromethane as the solvent with DIPEA also yielded 40% of 3x .

Synthesis of Additional Trifluoromethyl-Substituted Isoxazoles

Using the optimized conditions, benzaldehydes (1a , c ) were reacted with 4,4,4-trifluoro-1-phenyl- (2l ) and 4,4,4-trifluoro-1-naphthylbutane-1,3-dione (2m ) to synthesize trifluoromethyl-substituted isoxazoles 3y–aa . The yields for these compounds ranged between 35–40%, which were generally lower than the yields for methyl-substituted isoxazoles.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

The structural and functional nuances of 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide can be better understood by comparing it with analogous isoxazole- and hydrazide-containing derivatives. Below is a detailed analysis:

Structural and Functional Differences

Table 1: Key Structural and Physicochemical Comparisons

Crystallographic and Conformational Studies

- Planarity : Isoxazole derivatives with aryl substituents (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) adopt planar conformations, except for perpendicularly oriented fluorophenyl groups, which may influence stacking interactions in crystal lattices .

Activité Biologique

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Isoxazole derivatives have been widely studied for their diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F3N3O2

- Molecular Weight : 263.19 g/mol

The trifluoromethoxy group is significant for enhancing the compound's lipophilicity, which may influence its biological activity.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the activity of this compound.

Antitumor Activity

A study evaluated various isoxazole derivatives against cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). Among the tested compounds, those with similar structural features to this compound showed promising antitumor effects. The IC50 values for related compounds ranged from 4.4 µM to 18.1 µM , indicating strong cytotoxicity against HCT-116 cells compared to normal lung fibroblast cells (WI-38), which exhibited higher IC50 values ranging from 31.1 µM to 92.5 µM .

| Compound | IC50 (HCT-116) | IC50 (PC3) | IC50 (WI-38) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 5 | 6.3 µM | 8.0 µM | 31.1 µM |

| Compound 11 | 9.7 µM | 18.0 µM | 49.1 µM |

The mechanism by which isoxazole derivatives exert their antitumor effects often involves the modulation of apoptosis and cell cycle regulation. For instance, compounds similar to this compound have been shown to influence the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1, promoting apoptosis in cancer cells while sparing normal cells .

Case Studies

- Cytotoxicity Assay : A study conducted on a series of isoxazoles demonstrated that compounds with trifluoromethyl substitutions had enhanced cytotoxic effects against various cancer cell lines compared to their unsubstituted counterparts.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoxazole derivatives revealed that the presence of electron-withdrawing groups like trifluoromethoxy significantly improved biological activity by increasing binding affinity to target sites within cancer cells .

Q & A

Q. What are the optimized synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide?

A methodologically robust approach involves:

- Step 1 : Condensation of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (CAS 133115-72-7) with a suitable isoxazole precursor (e.g., ethyl 5-substituted isoxazole-3-carboxylate derivatives). Reaction conditions typically include ethanol or THF under reflux (80–90°C) for 6–12 hours .

- Step 2 : Hydrazide formation via hydrazinolysis of ester intermediates. Use excess hydrazine hydrate (≥85%) in methanol at 60°C for 4–6 hours, followed by recrystallization from ethanol/water mixtures to improve purity .

- Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-chlorination or side-product formation.

Q. How can purity and structural integrity be validated post-synthesis?

- HPLC Analysis : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time should align with reference standards .

- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values.

- Melting Point Consistency : Compare observed melting points (e.g., 180–185°C) with literature values; deviations >5°C suggest impurities .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to confirm the isoxazole-hydrazide linkage. For example, the carbonyl (C=O) signal at ~165 ppm in should correlate with NH protons in .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to observe [M+H] peaks with mass accuracy <2 ppm. Expected m/z for : 284.0645 .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly between the hydrazide group and trifluoromethoxy substituent .

Q. How does the compound interact with transition metals in coordination chemistry studies?

- Complexation Protocol : React the carbohydrazide (1 mmol) with CuCl·2HO or Ni(NO)·6HO (1.2 mmol) in ethanol under nitrogen. Stir at 50°C for 3 hours to form [M(L)] complexes (where L = ligand).

- Characterization :

- UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu(II) complexes show λ~600–700 nm).

- Magnetic Susceptibility : Confirm paramagnetic behavior for Cu(II) (µeff ~1.7–2.2 BM) .

Q. How to address contradictions in reactivity data under varying solvent systems?

- Case Study : If condensation yields drop in polar aprotic solvents (e.g., DMF vs. ethanol), evaluate solvent basicity’s impact on hydrazide nucleophilicity. Use to track trifluoromethoxy group stability under acidic/basic conditions .

- Mitigation Strategy : Optimize solvent polarity using Kamlet-Taft parameters; ethanol (β=0.77) balances hydrogen-bond acceptance and donation .

Data Analysis and Troubleshooting

Q. How to resolve discrepancies in biological activity across assay platforms?

- Problem : IC values vary between enzyme inhibition and cell-based assays.

- Analysis :

Q. What strategies validate computational docking results with experimental binding data?

- Docking Workflow : Use AutoDock Vina with the target protein (e.g., carbonic anhydrase IX) and ligand parameterized for fluorine interactions.

- Experimental Cross-Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.